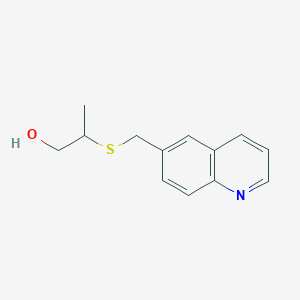
2-(Quinolin-6-ylmethylsulfanyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Quinolin-6-ylmethylsulfanyl)propan-1-ol is a chemical compound that has garnered interest in scientific research due to its potential pharmacological applications. This compound is a derivative of 6-chloroquinoline, which has been used as an antimalarial drug. 2-(Quinolin-6-ylmethylsulfanyl)propan-1-ol has shown promise in various studies as an anticancer, antiviral, and antifungal agent.
Wissenschaftliche Forschungsanwendungen
2-(Quinolin-6-ylmethylsulfanyl)propan-1-ol has been studied extensively for its pharmacological applications. It has shown potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. It has also shown antiviral activity against various viruses, including HIV, herpes simplex virus, and influenza virus. Additionally, it has shown antifungal activity against various fungal strains, including Candida albicans.
Wirkmechanismus
The mechanism of action of 2-(Quinolin-6-ylmethylsulfanyl)propan-1-ol is not fully understood. However, studies suggest that it may act via multiple pathways, including the induction of apoptosis, inhibition of cell proliferation, and modulation of immune response.
Biochemical and Physiological Effects:
2-(Quinolin-6-ylmethylsulfanyl)propan-1-ol has been shown to have various biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA repair mechanisms in cancer cells. It has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis. Additionally, it has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(Quinolin-6-ylmethylsulfanyl)propan-1-ol in lab experiments include its potential as a multi-targeted pharmacological agent, its ability to induce apoptosis in cancer cells, and its broad-spectrum antiviral and antifungal activity. However, the limitations include its low solubility in water, which can affect its bioavailability, and its potential toxicity, which requires further investigation.
Zukünftige Richtungen
There are several future directions for the research on 2-(Quinolin-6-ylmethylsulfanyl)propan-1-ol. These include further optimization of the synthesis method to improve the yield and purity of the compound, investigation of its potential as a therapeutic agent for various diseases, including cancer, viral infections, and fungal infections, and investigation of its mechanism of action at the molecular level. Additionally, the development of analogs of 2-(Quinolin-6-ylmethylsulfanyl)propan-1-ol with improved pharmacological properties is an area of interest for future research.
Conclusion:
In conclusion, 2-(Quinolin-6-ylmethylsulfanyl)propan-1-ol is a chemical compound that has shown potential as a multi-targeted pharmacological agent with anticancer, antiviral, and antifungal activity. The synthesis method has been optimized in various studies, and the compound has been studied extensively for its pharmacological applications. Further research is required to investigate its mechanism of action, potential toxicity, and development of analogs with improved pharmacological properties.
Synthesemethoden
The synthesis of 2-(Quinolin-6-ylmethylsulfanyl)propan-1-ol involves the reaction of 6-chloroquinoline with 2-mercapto-1-propanol in the presence of a base. The reaction proceeds via a substitution reaction, resulting in the formation of the desired compound. The synthesis method has been optimized in various studies to improve the yield and purity of the compound.
Eigenschaften
IUPAC Name |
2-(quinolin-6-ylmethylsulfanyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c1-10(8-15)16-9-11-4-5-13-12(7-11)3-2-6-14-13/h2-7,10,15H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGVBTFMFYWEBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)SCC1=CC2=C(C=C1)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-1,3-dihydroisoindole-5-carboxylic acid](/img/structure/B6630845.png)
![2-Chloro-1-[4-(2-cyanophenyl)piperazin-1-yl]ethanone](/img/structure/B6630853.png)
![1-[[4-(Hydroxymethyl)phenyl]methyl]-3-methylimidazol-2-one](/img/structure/B6630861.png)



![4-amino-N-[[1-(2-methoxyethyl)cyclopropyl]methyl]benzamide](/img/structure/B6630884.png)

![4-[(Cyclopropylamino)methyl]-2-methylbenzonitrile](/img/structure/B6630888.png)



![3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid](/img/structure/B6630921.png)